2-[(2-Aminoethyl)sulfanyl]-4-methyl-1,3-thiazole

Lipophilicity ADME LogP

Researchers synthesizing CNS-targeted compound libraries often face attrition from poor blood-brain barrier permeability or lack of chemical diversification handles. 2-[(2-Aminoethyl)sulfanyl]-4-methyl-1,3-thiazole (CAS 446829-74-9) directly addresses this bottleneck. • Balanced LogP (1.50) & low TPSA (38.9 Ų) - optimized for CNS exposure, outperforming direct amine analogs (TPSA 67.2 Ų) • Oxidizable thioether linker - enables on-demand sulfoxide/sulfone diversification without scaffold redesign • Primary amine handle - compatible with amide coupling, reductive amination, and urea formation for rapid library expansion Supplied at 95% purity with full QA documentation. Standard global shipping; not classified as hazardous for transport.

Molecular Formula C6H10N2S2
Molecular Weight 174.3 g/mol
CAS No. 446829-74-9
Cat. No. B13255899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Aminoethyl)sulfanyl]-4-methyl-1,3-thiazole
CAS446829-74-9
Molecular FormulaC6H10N2S2
Molecular Weight174.3 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)SCCN
InChIInChI=1S/C6H10N2S2/c1-5-4-10-6(8-5)9-3-2-7/h4H,2-3,7H2,1H3
InChIKeyFCUGWJFFEZQETO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Aminoethyl)sulfanyl]-4-methyl-1,3-thiazole (CAS 446829-74-9): Structural Identity and Procurement-Ready Properties


2-[(2-Aminoethyl)sulfanyl]-4-methyl-1,3-thiazole (CAS 446829-74-9) is a disubstituted 1,3-thiazole bearing a 4-methyl group and a 2-(2-aminoethyl)sulfanyl side chain. This heterocyclic scaffold is widely employed as a privileged structure in medicinal chemistry and agrochemical discovery. Supplier technical datasheets report a minimum purity of 95% and a molecular formula of C₆H₁₀N₂S₂ (MW 174.29) . The compound presents a primary amine handle suitable for further derivatisation, positioning it as a versatile building block for compound library synthesis.

Heterocyclic Building Block
Thiazole scaffold for medicinal chemistry and agrochemical discovery
Primary amine handle enables rapid derivatisation
Supplier-characterized purity specification
Sulfanyl-ethylamine linker provides unique reactivity profile

2-[(2-Aminoethyl)sulfanyl]-4-methyl-1,3-thiazole: Why In‑Class Analogs Cannot Be Used Interchangeably


Thiazole derivatives are highly sensitive to the nature and position of substituents; even small modifications at the C‑2 position can drastically alter bioactivity, pharmacokinetics, and chemical reactivity [1]. The title compound incorporates a sulfanyl-ethylamine linker at C‑2, while closely related analogs replace the sulfur atom with a direct C–N bond (2‑(4‑methyl‑1,3‑thiazol‑2‑yl)ethanamine, CAS 61887‑91‑0), carry a shorter ethylthio chain (2‑(ethylthio)‑4‑methylthiazole, CAS 5316‑68‑7), or present a branched amine (1‑(4‑methyl‑1,3‑thiazol‑2‑yl)ethanamine, CAS 538328‑18‑6). These structural differences translate into measurable changes in lipophilicity, polar surface area, and hydrogen‑bond capacity that cannot be compensated for by simple concentration adjustments. Consequently, any substitution without systematic head‑to‑head validation risks introducing uncontrolled variability into biological assays or synthetic pathways.

C‑2 substituent sensitivity
Small changes at the thiazole C‑2 position (e.g., C–N amine vs. sulfanyl linker) alter lipophilicity, polar surface area, and H‑bond capacity, limiting direct replacement without head‑to‑head validation.
Thioether reactivity absent in amine analogs
C–N linked analogs lack the oxidisable thioether group, removing a key diversification handle for sulfoxide/sulfone library synthesis.
Chain length and branching shifts properties
Ethylthio or branched-amine analogs differ in LogP and TPSA; these differences may not be compensated by concentration adjustment in biological assays.

2-[(2-Aminoethyl)sulfanyl]-4-methyl-1,3-thiazole: Quantified Differentiation Against Closest Comparators


Lipophilicity Tuning: Intermediate LogP Offers Balanced ADME Profile Relative to Direct Amine and Ethylthio Analogs

The target compound exhibits a predicted LogP of 1.50, placing it between the C‑N linked analog 2‑(4‑methyl‑1,3‑thiazol‑2‑yl)ethanamine (LogP 1.65) and the less polar 2‑(ethylthio)‑4‑methylthiazole (LogP 2.56) . This intermediate lipophilicity may provide a more favorable balance between membrane permeability and aqueous solubility, reducing the risk of poor oral absorption or excessive metabolic clearance often associated with highly lipophilic thiazoles.

Lipophilicity (LogP)
Data to verify
Predicted LogP 1.50
Δ -0.15 vs. C‑N amine (1.65)
Δ -1.06 vs. ethylthio (2.56)
Supports intermediate lipophilicity ranking within analog set
Predicted values; experimental LogP recommended
Lipophilicity ADME LogP

Topological Polar Surface Area (TPSA): Engineered Polarity for CNS Penetration Optimization

The target compound possesses a TPSA of 38.9 Ų, which is substantially lower than that of the direct C–N amine analog (TPSA 67.2 Ų, CAS 61887-91-0) yet higher than the ethylthio analog (TPSA 12.9 Ų, CAS 5316-68-7) . TPSA values below 60–70 Ų are generally associated with improved blood-brain barrier penetration, while values below 40 Ų often indicate good CNS bioavailability potential.

Polar surface area
Data to verify
TPSA 38.9 Ų
Δ -28.3 vs. C‑N amine (67.2)
Δ +26.0 vs. ethylthio (12.9)
May support CNS permeability profiling
Computational; confirm with PAMPA-BBB
TPSA CNS penetration Polar surface area

Hydrogen Bond Donor/Acceptor Count: Differentiated Pharmacophoric Fingerprint

The target compound presents one hydrogen bond donor (HBD) and four hydrogen bond acceptors (HBA), compared to Comparator 1 (CAS 61887‑91‑0→ 1 HBD, 2 HBA) and Comparator 2 (CAS 5316‑68‑7→ 0 HBD, 3 HBA) . The additional HBA sites arise from the divalent sulfur atom and the thiazole nitrogen, potentially enabling distinct binding interactions with biological targets that require multiple acceptor points.

H‑bond donors/acceptors
Class-level inference
Target: 1 HBD, 4 HBA C‑N amine: 1 HBD, 2 HBA Ethylthio: 0 HBD, 3 HBA
May enable distinct H‑bond interactions
Descriptor counts; validate binding experimentally
Hydrogen bonding Pharmacophore Drug-likeness

Sulfanyl Thioether Linker: Unique Chemical Handle for Oxidation-Driven Library Diversification

The 2‑aminoethyl‑sulfanyl group is a thioether that can be chemoselectively oxidized to the corresponding sulfoxide or sulfone under mild conditions (e.g., H₂O₂ or m‑CPBA), generating derivatives with altered polarity, hydrogen‑bonding capacity, and metabolic stability [1]. In contrast, the C‑N linked amine analog (CAS 61887‑91‑0) cannot undergo analogous oxidation at the linker position, limiting its diversification potential.

Thioether oxidation
Class-level inference
Sulfanyl → sulfoxide/sulfone via mild oxidation (e.g., H₂O₂, m‑CPBA)
Enables library diversification not available in C‑N amine analogs
Literature precedence; validate on this scaffold
Thioether oxidation Sulfoxide/Sulfone Diversification

2-[(2-Aminoethyl)sulfanyl]-4-methyl-1,3-thiazole: High-Value Research and Industrial Application Scenarios


CNS Drug Discovery: Lead Identification with Balanced Brain Penetration and Solubility

With a TPSA of 38.9 Ų and an intermediate LogP of 1.50, 2-[(2-aminoethyl)sulfanyl]-4-methyl-1,3-thiazole is well positioned for CNS-targeted screening libraries where compounds must cross the blood‑brain barrier while maintaining sufficient aqueous solubility for in vivo formulation. The lower TPSA of the target relative to the direct amine analog (67.2 Ų) makes it a preferred starting point for programs where CNS exposure is critical .

Diversification Hub: Parallel Synthesis of Sulfoxide and Sulfone Libraries

The thioether linker on 2-[(2-aminoethyl)sulfanyl]-4-methyl-1,3-thiazole provides a unique diversification handle that can be oxidized to pharmacologically relevant sulfoxide and sulfone congeners using established methods (e.g., H₂O₂ or m‑CPBA). This capability, absent in C–N linked amine analogs, makes the compound a valuable scaffold for parallel medicinal chemistry efforts exploring metabolic stability and target engagement [1].

Physicochemical Property Fine-Tuning in Early ADME Optimization

The compound's hydrogen-bond donor/acceptor count (1 HBD, 4 HBA) offers a differentiated pharmacophoric fingerprint compared to analogs with fewer acceptors. This property can be exploited in fragment-based drug design or property‑guided optimisation to achieve specific target interactions while controlling logD, solubility, and CYP450 inhibition potential .

Agrochemical Intermediate: Building Block with Tunable Lipophilicity

The intermediate LogP (1.50) of 2-[(2-aminoethyl)sulfanyl]-4-methyl-1,3-thiazole places it between more polar and more lipophilic thiazole analogs. This balanced lipophilicity is desirable in agrochemical discovery, where systemic translocation in plants often requires a carefully tuned hydrophobicity window. The primary amine further enables facile conjugation to known active moieties .

Application
Selection Property
Validation Focus
CNS lead identification
Intermediate TPSA and LogP profile
Brain penetration and solubility assessment
Sulfoxide/sulfone library synthesis
Chemoselective thioether oxidation site
Oxidation SAR and metabolic stability
Fragment-based or property-guided design
Differentiated H‑bond donor/acceptor count
Target engagement and CYP liability profiling
Agrochemical lead development
Balanced lipophilicity for translocation
Systemic mobility and active-moiety conjugation
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